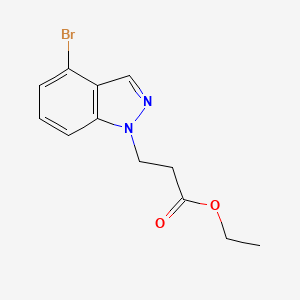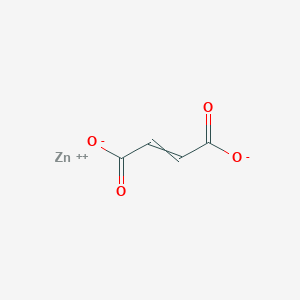
zinc;but-2-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Zinc;but-2-enedioate can be synthesized through the reaction of zinc oxide or zinc carbonate with fumaric acid. The reaction typically occurs in an aqueous medium and involves the following steps:
- Dissolution of fumaric acid in water.
- Addition of zinc oxide or zinc carbonate to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Filtration and drying of the resulting this compound precipitate.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is typically carried out in a continuous flow system to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
Zinc;but-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and carbon dioxide.
Reduction: It can be reduced to form zinc metal and but-2-enedioic acid.
Substitution: The zinc ion can be substituted with other metal ions in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Metal salts like copper sulfate or iron chloride can be used for substitution reactions.
Major Products Formed
Oxidation: Zinc oxide and carbon dioxide.
Reduction: Zinc metal and but-2-enedioic acid.
Substitution: Corresponding metal fumarates and zinc salts.
Scientific Research Applications
Zinc;but-2-enedioate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other zinc compounds and as a catalyst in organic reactions.
Biology: The compound is studied for its potential role in zinc supplementation and its effects on biological systems.
Medicine: this compound is investigated for its potential therapeutic properties, including its use in zinc-based treatments.
Industry: It is used in the production of zinc-based materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of zinc;but-2-enedioate involves the release of zinc ions, which play crucial roles in various biological processes. Zinc ions act as cofactors for numerous enzymes and are involved in signal transduction, gene expression, and cellular metabolism. The compound’s effects are mediated through its interaction with zinc transporters and binding to specific molecular targets within cells.
Comparison with Similar Compounds
Similar Compounds
Zinc acetate: Another zinc salt with similar applications but different chemical properties.
Zinc sulfate: Commonly used in zinc supplementation and industrial applications.
Zinc gluconate: Widely used in dietary supplements and pharmaceuticals.
Uniqueness
Zinc;but-2-enedioate is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other zinc salts. Its unsaturated dicarboxylic acid moiety allows for unique interactions and applications in various fields.
Properties
IUPAC Name |
zinc;but-2-enedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O4.Zn/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSYJHHRQVHHMQ-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)[O-])C(=O)[O-].[Zn+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2O4Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
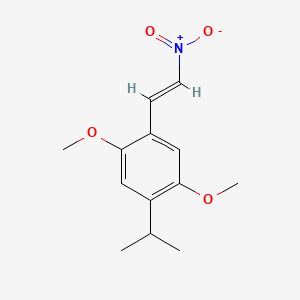
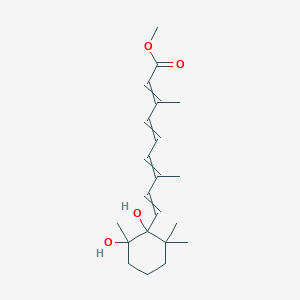

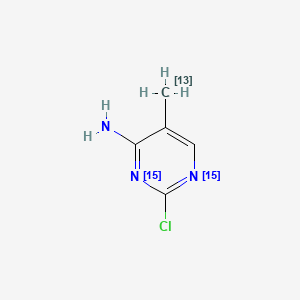
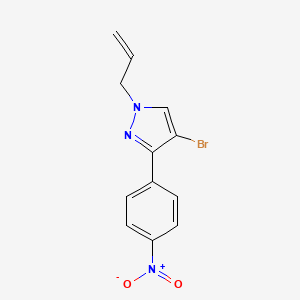




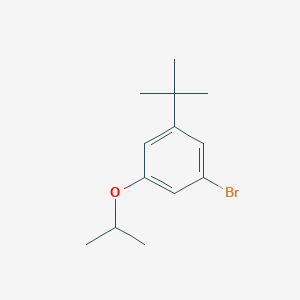
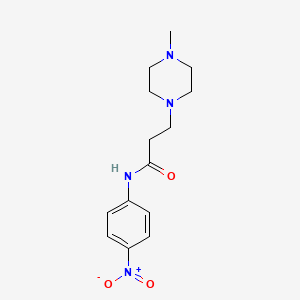
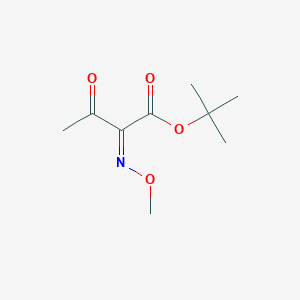
![Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;2-methoxy-2-methylpropane;palladium;2-phenylethanamine;chloride](/img/structure/B13855287.png)
